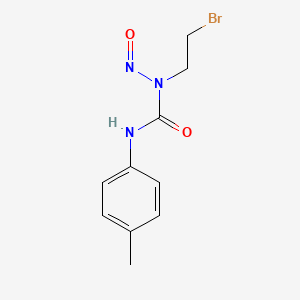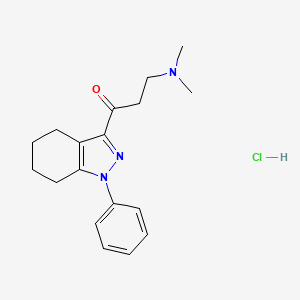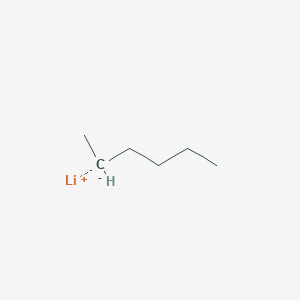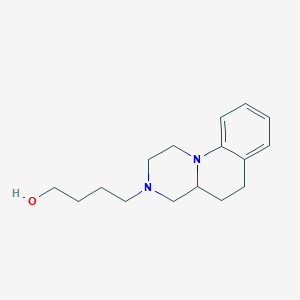
o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate: is an organic compound that features a unique combination of a dithiolan ring and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate typically involves the reaction of 4-methyl-1,3-dithiolane with phenyl dimethylcarbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free or green chemistry approaches can also be explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the dithiolan ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbamate group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolan ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbamate group can yield amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes .
Medicine: Its unique structure may allow it to target specific molecular pathways involved in disease .
Industry: In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for use in coatings, adhesives, and other applications .
Mécanisme D'action
The mechanism of action of o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The carbamate group can also interact with biological molecules, further influencing the compound’s effects .
Comparaison Avec Des Composés Similaires
- 4-(1,3-Dithiolan-2-yl)phenol
- 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
- 1,3-Dithiolane, 2-(4-hydroxyphenyl)-
Comparison: Compared to similar compounds, o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate is unique due to the presence of both a dithiolan ring and a carbamate group. This combination of functional groups allows for a wider range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
22212-93-7 |
|---|---|
Formule moléculaire |
C13H17NO2S2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
[2-(4-methyl-1,3-dithiolan-2-yl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17NO2S2/c1-9-8-17-12(18-9)10-6-4-5-7-11(10)16-13(15)14(2)3/h4-7,9,12H,8H2,1-3H3 |
Clé InChI |
SKUDHUFZLCESCE-UHFFFAOYSA-N |
SMILES canonique |
CC1CSC(S1)C2=CC=CC=C2OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



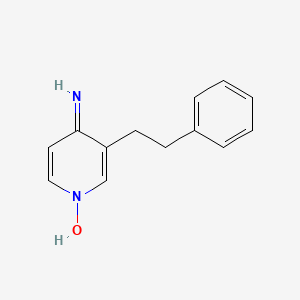
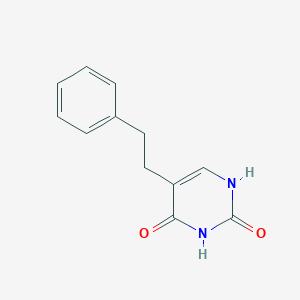
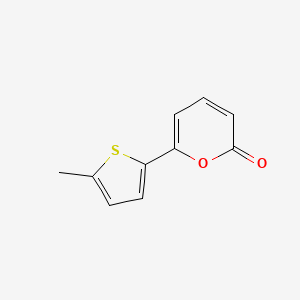

![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)

